molecular formula C14H19ClN2O4S B3490243 2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B3490243
M. Wt: 346.8 g/mol
InChI Key: ZKWACXJCRGFPLN-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)-1-[4-(methylsulfonyl)piperazino]-1-ethanone is a complex organic compound characterized by its unique structure, which includes a chlorinated phenoxy group and a methylsulfonyl-substituted piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-1-[4-(methylsulfonyl)piperazino]-1-ethanone typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a piperazine derivative under controlled conditions to introduce the piperazino group. The final step involves the introduction of the methylsulfonyl group through sulfonylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-1-[4-(methylsulfonyl)piperazino]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.

Scientific Research Applications

2-(4-Chloro-2-methylphenoxy)-1-[4-(methylsulfonyl)piperazino]-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-1-[4-(methylsulfonyl)piperazino]-1-ethanone involves its interaction with specific molecular

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O4S/c1-11-9-12(15)3-4-13(11)21-10-14(18)16-5-7-17(8-6-16)22(2,19)20/h3-4,9H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWACXJCRGFPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE
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2-(4-CHLORO-2-METHYLPHENOXY)-1-[4-(METHYLSULFONYL)PIPERAZINO]-1-ETHANONE

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